molecular formula C4H5ClN4 B1285385 2-Chloro-5-hydrazinylpyrazine CAS No. 299441-13-7

2-Chloro-5-hydrazinylpyrazine

Cat. No. B1285385
M. Wt: 144.56 g/mol
InChI Key: MIAGZVVFJPCALQ-UHFFFAOYSA-N
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Patent
US08188083B2

Procedure details

To a mixture of 2,5-dichloropyrazine (CombiPhos, 2.00 g, 13.42 mmol), ammonium hydroxide (5.05 mL, 38.9 mmol), and water (10.0 mL) was added hydrazine hydrate (1.57 mL, 32.2 mmol). The mixture was heated at reflux for about 17 h, cooled in an ice bath for about 15 min, filtered, washed with ice cold water (3×25 mL), and dried in a vacuum oven at about 70° C. to give the title compound (1.60 g, 78%): LC/MS (Table 1, Method h) Rt=1.07 min; MS m/z: 145.0 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[N:6][C:5](Cl)=[CH:4][N:3]=1.[OH-].[NH4+:10].O.[NH2:12]N>O>[Cl:1][C:2]1[CH:7]=[N:6][C:5]([NH:10][NH2:12])=[CH:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(N=C1)Cl
Name
Quantity
5.05 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.57 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 17 h
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath for about 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ice cold water (3×25 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at about 70° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(N=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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